molecular formula C11H11FN2O3 B1307676 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one CAS No. 439097-58-2

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

Cat. No.: B1307676
CAS No.: 439097-58-2
M. Wt: 238.21 g/mol
InChI Key: BMXFDVAJYBTGRC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a synthetic organic compound with the molecular formula C11H11FN2O3 and a molecular weight of 238.22 g/mol It is characterized by the presence of a piperidin-4-one core substituted with a 2-fluoro-4-nitrophenyl group

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)piperidin-2-one: This compound has a similar structure but lacks the fluoro substituent.

    1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a hydroxyl group instead of a ketone group at the piperidine ring.

    1-(2-Chloro-4-nitrophenyl)piperidin-4-one: This compound has a chloro substituent instead of a fluoro substituent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFDVAJYBTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396090
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439097-58-2
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-piperidone monohydrate hydrochloride (258.7 g, 1.68 mol) and diisopropylethylamine (590 ml, 3.39 mol) in acetonitrile (2.5 liter) is added 3,4-difluoronitrobenzene (186.3 ml, 1.68 mol). The mixture is heated to 80° C. and stirred overnight. The solvent is cooled to ambient temperature and removed under reduced pressure. The residue is partitioned between ethyl acetate and 10% aqueous HCl (1.20 liter each). The layers are shaken, and the organic layer is separated and washed with 10% HCl and saline (800 ml each). The organic layer is dried over MgSO4 and filtered. As the solvent is removed under reduced pressure a solid begins to precipitate out (˜¼ volume). The resulting slurry is cooled to 0–5° C. and filtered to afford 333.7 g of the title compound, 1H NMR (400 MHz, CDCl3) δ 2.65 (m, 4H), 3.65 (m, 4H), 6.98 (m, 1H), 7.26 (s, 1H), 8.00 (m, 1H).
Quantity
258.7 g
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reactant
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590 mL
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186.3 mL
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2.5 L
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-piperidinone (9.7 g, 63 mmol) and dry potassium carbonate (21.6 g, 157 mmol) in DMF (30 ml) was added 3,4-difluoro nitrobenzene (10 g, 63 mmol) and reaction mixture was heated to 90° C. for 3 h. The reaction mixture was poured into ice-water arid extracted with ethyl acetate (100 ml×2). Combined organic layer was washed with water followed by brine and dried over sodium sulfate. Evaporation of volatiles and purification of the resulting residue by silica gel column chromatography (ethyl acetate/pet. ether, 1:4) yielded the title compound (7 g, 50%).
Quantity
9.7 g
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reactant
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21.6 g
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reactant
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Name
Quantity
30 mL
Type
solvent
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Quantity
10 g
Type
reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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